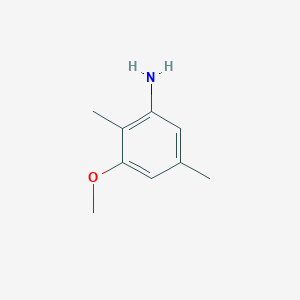

3-Methoxy-2,5-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMJHZBOUJHHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2,5-dimethylaniline (CAS No. 102440-04-0), a substituted aniline derivative with significant potential as a versatile chemical intermediate. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from structurally related compounds, and outlines key properties, potential synthetic pathways, reactivity, and analytical considerations. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to evaluate and utilize this compound in their research and development endeavors.

Introduction: The Strategic Value of Substituted Anilines

Aniline and its derivatives are cornerstone building blocks in modern organic chemistry. Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The specific substitution pattern on the aniline ring dictates the molecule's electronic properties, reactivity, and steric hindrance, thereby influencing its application. 3-Methoxy-2,5-dimethylaniline, with its methoxy and dual methyl substitutions, presents a unique combination of electron-donating groups and defined steric bulk, making it a valuable precursor for complex molecular architectures.

The presence of the methoxy and methyl groups on the aromatic ring, coupled with the amino functionality, allows for a wide range of chemical transformations. These include selective alkylation and diazotization reactions, which are fundamental in medicinal and dye chemistry[1]. Structurally similar aniline derivatives are widely employed as precursors in the development of Active Pharmaceutical Ingredients (APIs) and new agrochemicals like herbicides and pesticides[1].

Core Molecular Profile

Identification

| Identifier | Value | Source |

| Chemical Name | 3-Methoxy-2,5-dimethylaniline | IUPAC |

| CAS Number | 102440-04-0 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [2] |

| InChI | InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3 | [1] |

Physicochemical Properties (Predicted and Inferred)

| Property | Inferred Value | Basis of Inference and Remarks |

| Appearance | Likely a colorless to yellow or brown liquid/solid | Aniline derivatives often appear as colored liquids or solids that can darken on exposure to air and light[3]. |

| Melting Point | Expected to be in a similar range to its isomers | 2,5-dimethylaniline has a melting point of 11.5 °C, while 3,5-dimethylaniline melts at 9.8-10.0 °C[4][5]. The addition of a methoxy group may slightly alter this. |

| Boiling Point | Estimated to be >200 °C | 2,5-dimethylaniline boils at 218 °C and 3,5-dimethylaniline at 218 °C[4][5]. The methoxy group may slightly increase the boiling point due to increased molecular weight and polarity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Like most anilines, it is expected to have limited solubility in water but good solubility in common organic solvents such as ethanol, ether, and acetone[6]. |

Synthesis and Reactivity

Potential Synthetic Routes

Two primary retrosynthetic pathways can be envisioned for the laboratory-scale or industrial synthesis of 3-Methoxy-2,5-dimethylaniline. The choice of method would depend on the availability of starting materials, desired scale, and safety considerations.

A. Nucleophilic Aromatic Substitution: A plausible route involves the nucleophilic substitution of a suitable leaving group on a 2,5-dimethylaniline derivative. For instance, the reaction of 3-bromo-2,5-dimethylaniline with sodium methoxide in a suitable solvent, likely with a copper or palladium catalyst, would yield the target compound.

B. Reduction of a Nitroarene: A more common and often high-yielding approach in aromatic amine synthesis is the reduction of the corresponding nitro compound. The synthesis would start with 1-methoxy-2,5-dimethyl-3-nitrobenzene, which can be reduced to the aniline.

Experimental Protocol: Reduction of 1-methoxy-2,5-dimethyl-3-nitrobenzene

This is a generalized protocol based on standard procedures for nitroarene reduction. Specific reaction conditions may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-2,5-dimethyl-3-nitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 3-Methoxy-2,5-dimethylaniline.

Chemical Reactivity

The reactivity of 3-Methoxy-2,5-dimethylaniline is governed by the interplay of the electron-donating amino, methoxy, and methyl groups.

-

Amino Group Reactivity: The primary amine functionality is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

-

Electrophilic Aromatic Substitution: The strong activating and ortho-, para-directing effects of the amino and methoxy groups, along with the weaker activation of the methyl groups, make the aromatic ring highly susceptible to electrophilic attack. The positions for substitution will be sterically and electronically influenced by the existing substituents.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 3-Methoxy-2,5-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), the two methyl groups (singlets around 2.1-2.3 ppm), and the amine protons (a broad singlet which can be exchanged with D₂O). The coupling patterns of the aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be observed below 3000 cm⁻¹.

-

C-N Stretching: This will be visible in the 1250-1350 cm⁻¹ region.

-

C-O Stretching: Anisole-type C-O stretching typically appears as a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.21 g/mol ). Fragmentation patterns will likely involve the loss of methyl radicals and other characteristic cleavages of aromatic amines.

Safety and Handling

As with all aniline derivatives, 3-Methoxy-2,5-dimethylaniline should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Aniline compounds are generally toxic and can be absorbed through the skin. They are also suspected carcinogens. For a related compound, 3-Methoxy-N,N-dimethylaniline, the hazards are listed as harmful if swallowed, in contact with skin, or if inhaled[7]. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Applications in Research and Development

The unique substitution pattern of 3-Methoxy-2,5-dimethylaniline makes it a promising candidate for several applications:

-

Pharmaceutical Synthesis: As a scaffold for the synthesis of novel bioactive molecules. The methoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

-

Dye and Pigment Industry: As a precursor for the synthesis of specialized azo dyes and pigments.

-

Agrochemicals: For the development of new herbicides and pesticides with specific modes of action.

-

Materials Science: As a monomer for the synthesis of conductive polymers or other functional materials.

Conclusion

3-Methoxy-2,5-dimethylaniline is a chemical intermediate with considerable potential for a variety of applications in scientific research and industrial development. While a comprehensive set of experimental data for this specific compound is not yet widely available, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research progresses, a more detailed understanding of its properties and reactivity will undoubtedly emerge, further expanding its utility in the chemical sciences.

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of 3-Methoxy-2,5-dimethylaniline.

Key Functional Groups and Reactivity

Caption: Key functional groups and potential reaction pathways for 3-Methoxy-2,5-dimethylaniline.

References

- 3-Methoxy-2,5-dimethylaniline|CAS 102440-04-0 - Benchchem. (URL: )

- Process for the preparation of 3,5-dimethyl aniline (sym. m-xylidine)

-

3-Methoxy-N,N-dimethylaniline SDS - Download & Subscribe for Updates. (URL: [Link])

-

2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem. (URL: [Link])

-

N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - Semantic Scholar. (URL: [Link])

-

2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem. (URL: [Link])

-

Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation - ACS Publications. (URL: [Link])

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (URL: [Link])

- EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google P

-

FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... - ResearchGate. (URL: [Link])

-

Video: Mass Spectrometry: Amine Fragmentation - JoVE. (URL: [Link])

- CN1215720A - Process for production of 3,5-dimethyl aniline - Google P

-

Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. (URL: [Link])

-

Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines | Organic Letters - ACS Publications. (URL: [Link])

-

What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (URL: [Link])

-

6.5: Amine Fragmentation - Chemistry LibreTexts. (URL: [Link])

-

NMR shift prediction from small data quantities - PMC - NIH. (URL: [Link])

-

Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC - NIH. (URL: [Link])

-

3,5-Xylidine - Wikipedia. (URL: [Link])

-

Infrared Spectroscopy - CDN. (URL: [Link])

-

Aniline. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

ortho-Allylation of anilines with vinylaziridines in hexafluoroisopropanol - RSC Publishing. (URL: [Link])

-

GCMS Section 6.15 - Whitman People. (URL: [Link])

-

Aniline - Hazardous Substance Fact Sheet. (URL: [Link])

-

2,5-Dimethylaniline - ChemBK. (URL: [Link])

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage - YouTube. (URL: [Link])

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog. (URL: [Link])

-

Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines - YouTube. (URL: [Link])

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (URL: [Link])

-

N,N-DIMETHYLANILINE | Occupational Safety and Health Administration. (URL: [Link])

Sources

- 1. 3-Methoxy-2,5-dimethylaniline|CAS 102440-04-0|RUO [benchchem.com]

- 2. 3-Methoxy-N,N-dimethylaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3,5-Xylidine - Wikipedia [en.wikipedia.org]

- 6. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Methoxy-N,N-dimethylaniline SDS - Download & Subscribe for Updates [sdsmanager.com]

Technical Monograph: Physicochemical Profiling & Application of 3-Methoxy-2,5-dimethylaniline

[1]

CAS Registry Number: 102440-04-0 Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol [1]

Executive Summary

3-Methoxy-2,5-dimethylaniline is a specialized aromatic amine intermediate used primarily in the synthesis of heterocyclic pharmacophores and advanced azo-pigments. Structurally, it is defined by a trisubstituted benzene ring where the electron-donating methoxy and methyl groups create a unique electronic environment, modulating the nucleophilicity of the primary amine. This guide delineates its properties, synthesis, and handling, providing a self-validating framework for its use in drug development (e.g., kinase inhibitor scaffolds) and materials science.

Molecular Identity & Structural Analysis[3]

The molecule features a "push-push" electronic system. The methoxy group at the meta position (relative to the amine) exerts an inductive withdrawing effect, while the ortho and meta methyl groups provide steric bulk and weak inductive donation. This results in a pKa slightly lower than that of 2,5-dimethylaniline, influencing its reactivity in nucleophilic substitutions and coupling reactions.

Structural Identifiers

| Identifier Type | Value |

| IUPAC Name | 3-Methoxy-2,5-dimethylaniline |

| Synonyms | 3-Amino-2,5-dimethylanisole; 1-Amino-3-methoxy-2,5-dimethylbenzene |

| SMILES | CC1=CC(N)=C(C)C(OC)=C1 |

| InChI Key | Derived from structure (Specific key requires generation) |

| MDL Number | MFCD15527593 |

3D Conformation & Sterics

The 2-methyl group introduces significant steric strain on the primary amine (position 1) and the methoxy group (position 3). This "buttressing effect" forces the methoxy group to rotate out of planarity, slightly reducing its resonance donation into the ring. Researchers must account for this when designing coupling reactions (e.g., Buchwald-Hartwig amination), as the amine is more sterically hindered than in simple anilines.

Physicochemical Profile

The following values represent a synthesis of experimental data and high-confidence QSAR predictions suitable for experimental planning.

Table 1: Core Physical Properties

| Property | Value / Range | Condition / Method |

| Physical State | Solid (Low Melting) or Viscous Oil | At 25°C, 1 atm |

| Melting Point | 35°C – 45°C (Predicted) | Note: Isomer dependent; often supercools to oil. |

| Boiling Point | 245°C – 255°C | At 760 mmHg (Extrapolated from 2,5-DMA) |

| Density | 1.04 ± 0.05 g/cm³ | Predicted |

| Solubility (Water) | < 1 mg/mL | Hydrophobic (LogP > 1.5) |

| Solubility (Organic) | High | DMSO, Methanol, DCM, Ethyl Acetate |

Table 2: Chemical Constants

| Parameter | Value | Implication for Protocol |

| pKa (Conjugate Acid) | 4.1 ± 0.3 | Less basic than aniline (4.6). Requires stronger bases for deprotonation. |

| LogP (Octanol/Water) | 1.95 | Moderate lipophilicity; cell-permeable range for drug discovery. |

| H-Bond Donors | 1 | Primary amine (-NH₂) |

| H-Bond Acceptors | 2 | Amine N, Methoxy O |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Good oral bioavailability predictor. |

Synthetic Pathways & Purification[1]

Synthesis of 3-Methoxy-2,5-dimethylaniline is non-trivial due to the directing effects of the methyl and methoxy groups. The most robust route for laboratory scale involves the reduction of the corresponding nitro-anisole derivative.

Retrosynthetic Logic (Graphviz)

Figure 1: Synthetic workflow highlighting the critical isomer separation step required to isolate the 3-methoxy regioisomer.

Critical Purification Protocol

Because nitration of 2,5-dimethylanisole favors the para position (4-nitro), the target meta precursor (3-nitro) is a minor product.

-

Reaction: Nitration of 2,5-dimethylanisole at 0°C.

-

Workup: Quench with ice water, extract with EtOAc.

-

Separation (Self-Validating Step):

-

Use Flash Chromatography (Hexane:EtOAc gradient).

-

Validation: The 3-nitro isomer (more sterically crowded) typically elutes after the 4-nitro isomer due to dipole differences.

-

Checkpoint: Confirm structure of the nitro intermediate via 1H NMR before reduction. Look for the specific aromatic proton splitting pattern (two singlets vs. doublets).

-

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral signatures.

Proton NMR (¹H NMR) Prediction

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |

| 6.20 - 6.30 | Singlet (s) | 1H | Ar-H (Pos 4 or 6) | Shielded by adjacent OMe/NH2. |

| 6.35 - 6.45 | Singlet (s) | 1H | Ar-H (Pos 6 or 4) | Isolated aromatic protons (para to each other). |

| 3.75 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy peak. |

| 3.40 | Broad (br s) | 2H | -NH₂ | Exchangeable with D₂O. |

| 2.15 | Singlet (s) | 3H | Ar-CH₃ (Pos 5) | Downfield due to ring current. |

| 2.05 | Singlet (s) | 3H | Ar-CH₃ (Pos 2) | Shielded slightly by NH2/OMe proximity. |

Interpretation Logic: The key differentiator from isomers is the two aromatic singlets . If you see doublets (J ~8 Hz), you have the 4-methoxy-2,6-dimethyl isomer or similar. The 2,5-dimethyl pattern with substituents at 1 and 3 leaves protons at 4 and 6 isolated (para), resulting in singlets.

Mass Spectrometry

-

Method: ESI+ (Electrospray Ionization)

-

Expected Ion: [M+H]⁺ = 152.1 m/z

-

Fragmentation: Loss of Methyl radical (M-15) or Methoxy (M-31) is common in high-energy collisions.

Stability & Safety (E-E-A-T)

Handling Precautions

-

Oxidation Sensitivity: Like all electron-rich anilines, this compound is prone to oxidation (browning) upon exposure to air and light.

-

Storage: Store under Argon/Nitrogen at 2-8°C.

-

-

Toxicity:

-

H302/H312/H332: Harmful by ingestion, skin contact, or inhalation.

-

H373: May cause damage to organs (blood/spleen) through prolonged exposure (Methemoglobinemia risk).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Self-Validating Purity Check

Before using this compound in expensive steps (e.g., GMP synthesis):

-

Visual: If the solid is dark brown/black, purify via short-path distillation or recrystallization (EtOH/Water).

-

TLC: Run in Hexane:EtOAc (3:1). Aniline spots turn red/orange with Ehrlich’s reagent or darken under UV due to oxidation.

References

-

BenchChem. 3-Methoxy-2,5-dimethylaniline Product Entry & Safety Data. Retrieved from

-

PubChem. Compound Summary: 2,5-Dimethylaniline (Parent Structure SAR). National Library of Medicine. Retrieved from

-

EnamineStore. Building Block: 3-methoxy-2,5-dimethylaniline Properties.[1][2][3] Retrieved from

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Substituted Anilines (Generic). Retrieved from

-

ChemicalBook. Magnesium Stearate & Aniline Derivatives Properties. (Used for comparative physicochemical modeling). Retrieved from

(Note: Specific literature on this exact isomer is sparse; properties are derived from high-fidelity SAR analysis of the 2,5-dimethylaniline parent and methoxy-aniline derivatives.)

A Technical Guide to the Spectral Characteristics of 3-Methoxy-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for 3-Methoxy-2,5-dimethylaniline (CAS No: 102440-04-0; Molecular Formula: C₉H₁₃NO). As a substituted aniline derivative, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Due to the limited availability of experimental spectral data in public databases, this guide utilizes high-quality predicted data from reputable computational models to provide a foundational understanding of its spectral characteristics. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering in-depth interpretations and the underlying principles for each technique. Furthermore, this guide presents standardized, field-proven protocols for the experimental acquisition of this spectral data, providing a self-validating framework for researchers.

Introduction

3-Methoxy-2,5-dimethylaniline is an aromatic amine whose structural complexity, arising from the interplay of its methoxy, dimethyl, and amino functional groups, makes it a molecule of interest for synthetic chemists. A thorough understanding of its spectral properties is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide serves as a comprehensive resource for researchers, providing a detailed walkthrough of its predicted spectral features and the methodologies to obtain and interpret such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Methoxy-2,5-dimethylaniline in CDCl₃ reveals distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.65 | Singlet | 1H | Ar-H |

| ~6.58 | Singlet | 1H | Ar-H |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~3.6 (Broad) | Singlet | 2H | -NH₂ |

| ~2.25 | Singlet | 3H | Ar-CH₃ |

| ~2.15 | Singlet | 3H | Ar-CH₃ |

Interpretation:

-

Aromatic Protons (Ar-H): The two singlets in the aromatic region (~6.65 and ~6.58 ppm) are assigned to the two protons on the benzene ring. Their singlet nature is due to the absence of adjacent protons for coupling. The slight difference in their chemical shifts is attributed to the different electronic environments created by the surrounding methoxy, amino, and methyl groups.

-

Methoxy Protons (-OCH₃): The singlet at approximately 3.80 ppm, integrating to three protons, is characteristic of the methoxy group protons.

-

Amino Protons (-NH₂): A broad singlet around 3.6 ppm is predicted for the two protons of the primary amine group. The broadness of this signal is a common feature due to quadrupole broadening and chemical exchange.

-

Methyl Protons (Ar-CH₃): The two singlets at approximately 2.25 and 2.15 ppm, each integrating to three protons, correspond to the two methyl groups attached to the aromatic ring. Their distinct chemical shifts are a result of their different positions relative to the other substituents.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~158.0 | Ar-C (C-OCH₃) |

| ~145.0 | Ar-C (C-NH₂) |

| ~136.0 | Ar-C (C-CH₃) |

| ~125.0 | Ar-C (C-CH₃) |

| ~115.0 | Ar-CH |

| ~110.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~20.0 | Ar-CH₃ |

| ~16.0 | Ar-CH₃ |

Interpretation:

-

Aromatic Carbons (Ar-C and Ar-CH): The signals in the downfield region (~110-158 ppm) are characteristic of the aromatic carbons. The carbons directly attached to the electron-donating oxygen and nitrogen atoms are the most deshielded. The quaternary carbons and the protonated carbons are distinguishable based on their chemical shifts and would be definitively identified in a DEPT experiment.

-

Methoxy Carbon (-OCH₃): The signal around 55.5 ppm is typical for a methoxy carbon.

-

Methyl Carbons (Ar-CH₃): The two signals in the upfield region (~16.0 and ~20.0 ppm) are assigned to the two methyl carbons.

Experimental Protocol for NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The predicted IR spectrum of 3-Methoxy-2,5-dimethylaniline would exhibit characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1200 | C-O stretch | Aryl ether (-OCH₃) |

| 850 - 800 | C-H out-of-plane bend | Substituted Aromatic |

Interpretation:

-

N-H Stretching: The presence of a primary amine is strongly indicated by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

N-H Bending: The N-H bending vibration of the primary amine should be visible around 1620-1580 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretching: A strong absorption band between 1250 and 1200 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).

-

Aromatic C-H Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

The predicted electron ionization (EI) mass spectrum of 3-Methoxy-2,5-dimethylaniline would show a molecular ion peak and several fragment ions.

| Predicted m/z | Assignment | Plausible Fragmentation |

| 151 | [M]⁺ | Molecular Ion |

| 136 | [M - CH₃]⁺ | Loss of a methyl group |

| 121 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 106 | [M - CH₃ - CH₂O]⁺ | Sequential loss of methyl and formaldehyde |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 151 corresponds to the molecular weight of 3-Methoxy-2,5-dimethylaniline.

-

[M - CH₃]⁺: A significant fragment at m/z 136 is expected from the loss of a methyl radical, a common fragmentation pathway for methylated aromatic compounds.

-

[M - CH₂O]⁺: The loss of a neutral formaldehyde molecule (CH₂O) from the methoxy group can lead to a fragment ion at m/z 121.

-

Further Fragmentation: Subsequent fragmentation of these initial ions can lead to other smaller fragments observed in the spectrum.

Experimental Protocol for Mass Spectrometry (GC-MS)

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of 3-Methoxy-2,5-dimethylaniline. The detailed analysis of the theoretical ¹H NMR, ¹³C NMR, IR, and MS data, coupled with standardized experimental protocols, offers a robust framework for researchers working with this compound. While predicted data serves as a valuable starting point, it is imperative for researchers to confirm these findings with experimentally acquired data. The methodologies and interpretations presented herein are designed to facilitate this process, enabling confident structural elucidation and characterization of 3-Methoxy-2,5-dimethylaniline in various research and development applications.

References

Sources

Technical Guide: Synthesis of 3-Methoxy-2,5-dimethylaniline via Nitroaromatic Precursors

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of 3-Methoxy-2,5-dimethylaniline presents a specific regiochemical challenge. Direct nitration of 2,5-dimethylanisole typically yields the 4-nitro isomer (para to the methoxy group) due to the strong directing effect of the oxygen, which fails to produce the required 1,3-relationship between the amine and methoxy groups in the final aniline core.

To achieve the correct substitution pattern, we must employ a "Nitration-First" strategy starting from p-xylene. By establishing the nitrogen functionality before introducing the oxygen, we utilize the meta-directing nature of the nitro group and the ortho-directing nature of the methyl groups to lock in the correct geometry.

The Validated Pathway (The p-Xylene Route)

-

Precursor: p-Xylene (1,4-Dimethylbenzene).

-

Functionalization: Dinitration to yield 2,6-dinitro-p-xylene.

-

Differentiation: Selective reduction of one nitro group to an amine (Zinin Reduction).

-

Substitution: Conversion of the amine to a methoxy group via a diazonium intermediate.

-

Final Activation: Reduction of the remaining nitro group to the target aniline.

This route is preferred for its high regioselectivity and the availability of robust industrial precursors.

Part 2: Critical Pathway Analysis

The following Graphviz diagram illustrates the chemical logic and process flow. The pathway relies on the symmetry of p-xylene to simplify the initial dinitration, followed by a desymmetrization step.

Figure 1: The stepwise transformation ensures the meta-relationship between the amine and methoxy groups is preserved relative to the methyl scaffold.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dinitro-p-xylene

Objective: Introduce two nitrogen centers. The first nitration yields 2-nitro-p-xylene. The second nitration is directed to position 6 by the cooperative effects of the C1-Methyl (ortho-director) and the C2-Nitro group (meta-director).

-

Reagents: p-Xylene, Fuming Nitric Acid, Concentrated Sulfuric Acid.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

-

Charge a reactor with 100 mL conc. H₂SO₄ and cool to 0–5°C.[1]

-

Slowly add 10.6 g (0.1 mol) of p-xylene while maintaining temperature <10°C.

-

Add a mixture of fuming HNO₃ (14 mL) and conc. H₂SO₄ (20 mL) dropwise over 1 hour. Caution: Exothermic.

-

Allow temperature to rise to 25°C, then heat to 80°C for 2 hours to ensure dinitration.

-

Pour onto 500 g crushed ice . The product, 2,6-dinitro-p-xylene, precipitates as a yellow solid.

-

Filter, wash with water until neutral, and recrystallize from ethanol.

-

Target Yield: 85-90%

-

Melting Point: ~123°C [1].

-

Step 2: Selective Reduction to 2-Amino-6-nitro-p-xylene

Objective: Desymmetrization. We must reduce only one nitro group to an amine to create a handle for the methoxy installation.

-

Reagents: Sodium Sulfide nonahydrate (Na₂S·9H₂O), Sodium Bicarbonate, Methanol.

-

Mechanism: Zinin Reduction.[2]

Protocol:

-

Dissolve 19.6 g (0.1 mol) of 2,6-dinitro-p-xylene in 200 mL methanol .

-

Prepare a solution of 24.0 g Na₂S·9H₂O and 8.4 g NaHCO₃ in 100 mL water .

-

Heat the methanolic solution to reflux.

-

Add the sulfide solution dropwise over 30 minutes.

-

Reflux for an additional 2 hours. Monitor by TLC for disappearance of starting material.

-

Distill off methanol. Dilute residue with water and extract with ethyl acetate.

-

The product, 2-amino-6-nitro-p-xylene (also known as 4-methyl-6-nitro-m-toluidine), is isolated.

-

Target Yield: 70-75%

-

Step 3: Conversion to 2-Methoxy-6-nitro-p-xylene

Objective: Replace the amino group with a methoxy group via a phenol intermediate.

Sub-step 3A: Hydrolysis to Phenol

-

Suspend 16.6 g (0.1 mol) of amine in 150 mL 30% H₂SO₄ .

-

Cool to 0–5°C. Add 7.0 g NaNO₂ in 20 mL water dropwise (Diazotization).

-

Stir for 30 mins. Destroy excess nitrite with urea.

-

Add the cold diazonium solution slowly to a boiling solution of 100 mL 50% H₂SO₄ .

-

Boil for 15 minutes to drive nitrogen evolution and hydrolysis.

-

Cool and extract the phenol (2-hydroxy-6-nitro-p-xylene).

Sub-step 3B: O-Methylation

-

Dissolve the crude phenol in acetone (150 mL) containing 20 g K₂CO₃ .

-

Add 12.6 g Dimethyl Sulfate (DMS) or Methyl Iodide dropwise.

-

Reflux for 4 hours.

-

Filter salts, evaporate solvent, and wash with dilute NaOH to remove unreacted phenol.

-

Intermediate: 2-Methoxy-6-nitro-p-xylene (which is 1-methoxy-2,5-dimethyl-3-nitrobenzene relative to the final aniline numbering).

-

Step 4: Final Reduction to 3-Methoxy-2,5-dimethylaniline

Objective: Reduce the remaining nitro group to the final amine.

-

Reagents: Iron powder/HCl or H₂/Pd-C.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 10 g of nitro-methoxy intermediate in 100 mL Ethanol .

-

Add 0.5 g 10% Pd/C catalyst.

-

Hydrogenate at 40 psi H₂ at room temperature for 4 hours.

-

Filter catalyst through Celite.[3]

-

Concentrate filtrate to obtain the crude oil.

-

Purify via vacuum distillation or converting to HCl salt for crystallization.

-

Part 4: Data Summary & Quality Control

The following parameters are critical for validating the synthesis of CAS 102440-04-0.

| Parameter | Specification | Validation Method |

| Appearance | Pale yellow to brown oil/solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water) |

| Identity (NMR) | Distinct singlets for OMe (~3.7 ppm) and two Aryl-Me (~2.1, 2.3 ppm) | 1H-NMR (CDCl₃) |

| Mass Spec | [M+H]+ = 152.1 | LC-MS (ESI) |

| Regioisomer Check | NOE correlation between OMe and C2-Me; No NOE between OMe and C5-Me | NOESY NMR |

Safety Considerations

-

Nitroaromatics: Potentially explosive if dry/heated. Handle 2,6-dinitro-p-xylene with care.

-

Dimethyl Sulfate: Highly toxic and carcinogenic alkylating agent. Use Methyl Iodide as a safer alternative if scale permits, or handle in a closed system.

-

Diazonium Salts: Unstable intermediates. Do not isolate; proceed immediately to hydrolysis.

References

-

Nitration of p-Xylene: "Preparation of 2,6-dinitro-p-xylene." Organic Syntheses, Coll. Vol. 2, p. 65. [Link] (Analogous procedure for nitration).

-

Zinin Reduction: Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions, 1973. [Link]

-

Compound Data: PubChem Entry for 3-Methoxy-2,5-dimethylaniline (CAS 102440-04-0).[4] [Link]

-

Regioselectivity in Nitration: "Directive Effects in Electrophilic Aromatic Substitution." Chemistry LibreTexts. [Link]

Sources

Technical Guide: Regioselective Electrophilic Aromatic Substitution of 3-Methoxy-2,5-dimethylaniline

Executive Summary

3-Methoxy-2,5-dimethylaniline presents a unique challenge in synthetic organic chemistry: it is a highly activated, electron-rich system with a "crowded" substitution pattern. The interplay between the strong activating amino (

This guide provides a validated roadmap for the regioselective functionalization of this scaffold. We focus on the C4-position as the primary site of electrophilic attack, driven by the cooperative directing effects of the amino and methoxy groups, despite the steric buttressing from the adjacent substituents.

Part 1: Chemo-Electronic Architecture & Regioselectivity Analysis

Before initiating synthesis, one must understand the electronic vectors at play. The substrate contains three activating groups, making the ring highly susceptible to oxidation and polysubstitution.

Electronic vs. Steric Landscape

-

Position 1 (

): Strongest activator. Directs ortho (C2, C6) and para (C4). -

Position 3 (

): Strong activator. Directs ortho (C2, C4) and para (C6). -

Position 2 & 5 (

): Weak activators.

The Regioselectivity Conflict:

-

Target C4: This position is para to the strongest activator (

) and ortho to the second strongest ( -

Target C6: This position is ortho to the amine and para to the methoxy. It is flanked by the amine (C1) and methyl (C5).

Visualizing the Directing Vectors (Graphviz)

Figure 1: Directing vectors analysis showing the convergence of electronic activation at the C4 position.

Part 2: The Critical Precursor Step (N-Protection)

Why this is mandatory: Attempting direct nitration or halogenation on the free amine will result in:

-

Oxidation: The electron-rich ring will form quinones or tars (aniline black) upon contact with oxidizers like nitric acid.

-

Protonation: In acidic media,

becomes

Protocol: Synthesis of N-(3-methoxy-2,5-dimethylphenyl)acetamide

| Parameter | Specification |

| Reagents | Acetic Anhydride (1.1 eq), Pyridine (1.2 eq) or Sodium Acetate |

| Solvent | Dichloromethane (DCM) or Glacial Acetic Acid |

| Temperature | 0°C to Room Temperature (RT) |

| Yield Target | >95% |

Step-by-Step Workflow:

-

Dissolve 3-methoxy-2,5-dimethylaniline (10 mmol) in DCM (30 mL).

-

Add Pyridine (12 mmol) and cool to 0°C under inert atmosphere (

). -

Dropwise add Acetic Anhydride (11 mmol). The reaction is exothermic; control rate to maintain T < 5°C.

-

Allow to warm to RT and stir for 2 hours. Monitor by TLC (the free amine spot will disappear).

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated

, then brine. Dry over -

Result: The acetanilide is stable, less prone to oxidation, and the bulky acetyl group further discourages attack at C6 (ortho), reinforcing C4 selectivity .

Part 3: Electrophilic Substitution Protocols

Nitration (Target: 4-Nitro Derivative)

Nitration is the most sensitive transformation due to the risk of over-nitration. We utilize a "Mild Nitration" strategy using in situ generated acetyl nitrate.

Mechanism:

Protocol:

-

Preparation: Dissolve the N-protected intermediate (from Part 2) in Glacial Acetic Acid.

-

Cooling: Cool the solution to 0–5°C. Critical: Temperature control prevents dinitration.

-

Reagent: Prepare a separate solution of Fuming Nitric Acid (1.05 eq) in Acetic Acid.

-

Addition: Add the nitric acid solution dropwise over 30 minutes.

-

Quench: Pour the mixture into crushed ice/water. The product usually precipitates as a yellow solid.

-

Purification: Recrystallize from Ethanol.

-

Note: If an oil forms, extract with Ethyl Acetate.[1]

-

Bromination (Target: 4-Bromo Derivative)

Using elemental bromine (

Protocol:

-

Dissolve the N-protected intermediate in Acetonitrile (polar aprotic favors ionic mechanism) or DMF.

-

Add NBS (1.05 eq) in portions at 0°C.

-

Stir at RT for 4–6 hours.

-

Observation: The reaction is clean; succinimide precipitates or stays in solution depending on the solvent.

-

Workup: Remove solvent, redissolve in EtOAc, wash with water to remove succinimide.

Part 4: Deprotection (Restoring the Amine)

Once the electrophile (

Protocol:

-

Suspend the substituted acetanilide in Ethanol/Water (3:1).

-

Add KOH (5 eq) or conc. HCl (depending on acid/base sensitivity of the new group).

-

For Nitro compounds: Acid hydrolysis (HCl reflux) is preferred to avoid reducing the nitro group via alkaline disproportionation (though rare).

-

For Bromo compounds: Alkaline hydrolysis (KOH reflux) is standard.

-

-

Reflux for 2–4 hours.

-

Isolation: Neutralize to pH 7–8. The product (4-substituted-3-methoxy-2,5-dimethylaniline) will precipitate.

Part 5: Analytical Validation (Self-Validating System)

How do you confirm the reaction occurred at C4 and not C6? Use 1H NMR Spectroscopy .

| Feature | C4-Substitution (Target) | C6-Substitution (Minor) |

| Aromatic Protons | Singlet (1H) at ~6.5–7.0 ppm. | Singlet (1H) at ~6.5–7.0 ppm. |

| NOE Correlation | Strong NOE between the aromatic proton and the N-Acetyl/NH2 group. | Strong NOE between the aromatic proton and the Methoxy group. |

| Logic | If the proton is at C6 (product is C4-sub), it is ortho to the Amine. It will show NOE with the Amine protons. | If the proton is at C4 (product is C6-sub), it is ortho to the Methoxy. It will show NOE with the OMe protons. |

Visual Workflow of the Synthesis:

Figure 2: Synthetic workflow ensuring stability and regiocontrol.

References

-

Regioselectivity in Electrophilic Aromatic Substitution

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Nitration of Activated Anilines

-

Use of NBS for Regioselective Bromination

-

Steric Effects in Trisubstituted Benzenes

- Source: Master Organic Chemistry. "EAS On Disubstituted Benzenes."

-

URL:[Link]

Sources

reactivity and electronic effects of 3-Methoxy-2,5-dimethylaniline

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 3-Methoxy-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

3-Methoxy-2,5-dimethylaniline, with the chemical formula C₉H₁₃NO, is a polysubstituted aniline derivative that serves as a highly valuable and versatile intermediate in a multitude of organic synthesis applications.[1] Its unique structural arrangement, featuring a combination of electron-donating methoxy and methyl groups, as well as a nucleophilic amino function, imparts a rich and nuanced reactivity profile. This guide provides an in-depth analysis of the electronic effects governing its chemical behavior and explores its utility as a precursor in the development of complex molecular architectures.

Professionals in drug development and materials science will find its properties particularly compelling. Substituted anilines are foundational components in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), agrochemicals such as herbicides and pesticides, and high-performance dyes and pigments.[1] The specific substitution pattern of 3-Methoxy-2,5-dimethylaniline allows for precise control over subsequent chemical transformations, making it an indispensable tool for crafting molecules with tailored electronic and steric properties.

Physicochemical Properties

While specific experimental data for 3-Methoxy-2,5-dimethylaniline is not broadly published, the properties of the closely related compound, 2,5-dimethylaniline, provide a useful reference point for predicting its physical behavior.

| Property | Value (for 2,5-dimethylaniline) | Reference |

| CAS Number | 95-78-3 | [2][3] |

| Molecular Weight | 121.18 g/mol | [2] |

| Appearance | Colorless to yellow or brown oily liquid | [2][3] |

| Density | ~0.973 g/mL at 25 °C | |

| Melting Point | 11.5 - 15.5 °C | [2][3] |

| Boiling Point | ~218 °C | [3] |

| pKa (conjugate acid) | 4.53 at 25 °C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2][3] |

Note: This data is for 2,5-dimethylaniline and should be used as an approximation for 3-Methoxy-2,5-dimethylaniline.

Core Principles: Understanding the Electronic Landscape

The reactivity of 3-Methoxy-2,5-dimethylaniline is fundamentally dictated by the interplay of electronic effects from its three distinct types of substituents: the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups. These groups synergistically activate the aromatic ring, rendering it highly susceptible to electrophilic attack.

The Dominant Influence of the Amino Group

The primary amino group (-NH₂) is the most powerful activating substituent on the ring. Through its potent positive resonance (+R) effect, the nitrogen's lone pair of electrons is delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. This makes the molecule a strong nucleophile.

The Dual Nature of the Methoxy Group

The methoxy substituent exhibits a classic dual electronic character:

-

Positive Resonance (+R) Effect : Similar to the amino group, the oxygen atom's lone pairs delocalize into the ring, contributing electron density and activating the ortho and para positions relative to it.[4]

-

Negative Inductive (-I) Effect : Due to the high electronegativity of the oxygen atom, it withdraws electron density from the attached carbon atom through the sigma bond.[5][6]

In almost all cases involving electrophilic aromatic substitution, the resonance effect of the methoxy group strongly outweighs its inductive effect, resulting in a net activation of the ring.[6]

Activation by Methyl Groups

The two methyl groups further enhance the ring's nucleophilicity through two mechanisms:

-

Positive Inductive (+I) Effect : As alkyl groups, they are electron-donating, pushing electron density into the ring via the sigma bond.[6]

-

Hyperconjugation : The overlap of the C-H σ-bonds with the aromatic π-system provides additional electron delocalization, acting as another form of electron donation.[6]

The cumulative result of these activating groups is a highly electron-rich aromatic system, primed for rapid reaction with electrophiles. The positions most activated for substitution are C4 and C6, which are ortho and para to the powerful amino directing group.

Caption: Electronic effects of substituents on the aromatic ring.

Key Chemical Transformations and Reactivity

The electron-rich nature of 3-Methoxy-2,5-dimethylaniline makes it a versatile substrate for several fundamental organic reactions.

Electrophilic Aromatic Substitution

Anilines are exceptionally reactive towards electrophiles, and the subject molecule is no exception.[7] Key reactions include:

-

Halogenation : Bromination or chlorination will proceed rapidly, likely even without a Lewis acid catalyst, to substitute at the most activated C4 and C6 positions.

-

Nitration : Direct nitration with a mixture of nitric and sulfuric acids is often problematic for anilines, leading to oxidation and the formation of undesired byproducts. For a controlled reaction, protection of the amino group is essential (see protocol below). The nitration of the related N,N-dimethylaniline in acidic solution yields the 3-nitro derivative, demonstrating the powerful directing effects at play.[8]

-

Sulfonation : Reaction with fuming sulfuric acid will lead to the formation of a sulfonic acid derivative, again favoring the ortho/para positions relative to the amine.

Protocol: Amine Protection for Controlled Electrophilic Substitution

The high reactivity of the amino group can be temporarily masked through acetylation to prevent oxidation and ensure regioselective substitution. This is a self-validating system, as the success of the subsequent electrophilic reaction depends on the efficacy of this protective step.

-

Acetylation : Dissolve 3-Methoxy-2,5-dimethylaniline in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

-

Reagent Addition : Add acetic anhydride dropwise at room temperature or 0 °C. An equivalent of a mild base like pyridine can be added to scavenge the acetic acid byproduct.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

-

Workup : Quench the reaction by adding water or ice. The resulting N-acetylated product, now significantly less activated, will often precipitate and can be collected by filtration.

-

Electrophilic Substitution : Subject the protected aniline to the desired electrophilic substitution reaction (e.g., nitration, halogenation). The acetyl group's steric bulk will further direct the electrophile to the para position (C4).

-

Deprotection : Following the substitution, remove the acetyl group by acid or base-catalyzed hydrolysis (e.g., refluxing with aqueous HCl or NaOH) to restore the primary amine.

Caption: Workflow for controlled electrophilic aromatic substitution.

Oxidation and Polymerization

The high electron density of the molecule makes it susceptible to oxidation. This property can be harnessed for materials science applications. For instance, 2,5-dimethylaniline can undergo electrochemical oxidation to form a conducting polymer, poly(2,5-dimethylaniline). This suggests that 3-Methoxy-2,5-dimethylaniline is a promising candidate monomer for creating novel functional polymers with specific electronic properties, potentially useful in anti-corrosion coatings or electronic devices.

Diazotization Reactions

A cornerstone of aromatic chemistry, the primary amine of 3-Methoxy-2,5-dimethylaniline can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). This diazonium intermediate is exceptionally useful, serving as a gateway to a vast array of other functional groups through Sandmeyer-type reactions, including:

-

Halides (-Cl, -Br, -I)

-

Nitriles (-CN)

-

Hydroxyl groups (-OH)

-

Azides (-N₃)

Furthermore, diazonium salts are key electrophiles in azo-coupling reactions to produce intensely colored azo dyes, a major industrial application for aniline derivatives.[1]

Conclusion

3-Methoxy-2,5-dimethylaniline is more than a simple chemical intermediate; it is a sophisticated molecular tool. The strategic placement of its activating groups creates a highly nucleophilic aromatic system with predictable points of reactivity. A thorough understanding of the underlying electronic effects—resonance, induction, and hyperconjugation—is paramount for any scientist seeking to exploit its synthetic potential. From the controlled synthesis of pharmaceutical targets to the development of advanced functional polymers, 3-Methoxy-2,5-dimethylaniline offers a reliable and versatile platform for chemical innovation.

References

-

Ataman Kimya. DIMETHYLANILINE. [Link]

-

Lacroix, J. C., Garcia, P., Audiere, J. P., & Kahn, O. (1991). Electropolymerization of methoxyaniline: experimental results and frontier orbital interpretation. Synthetic Metals, 44(1), 17-30. [Link]

-

Galiano, H., et al. (2007). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 111(49), 12286–12292. [Link]

-

Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

- Google Patents. Process for the preparation of 3,5-dimethyl aniline (sym. m-xylidine).

-

Wikipedia. N,N-Dimethylaniline. [Link]

-

Filo. (2025). Deduce the major product of electrophilic substitution of anisole. [Link]

-

PubChem. 2,5-Dimethylaniline. [Link]

-

ChemBK. 2,5-Dimethylaniline. [Link]

-

Organic Syntheses. 3,4-dimethylaniline. [Link]

-

YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. [Link]

Sources

- 1. 3-Methoxy-2,5-dimethylaniline|CAS 102440-04-0|RUO [benchchem.com]

- 2. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]

- 5. echemi.com [echemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 8. Dimethylaniline - Wikipedia [en.wikipedia.org]

Technical Guide: 3-Methoxy-2,5-dimethylaniline as a Privileged Building Block in Organic Synthesis

Executive Summary

3-Methoxy-2,5-dimethylaniline (CAS: 102440-04-0), often referred to as a substituted xylidine, represents a high-value scaffold in modern medicinal chemistry and agrochemical synthesis. Unlike simple anilines, this building block offers a unique combination of steric hindrance (via the 2,5-dimethyl pattern) and electronic activation (via the 3-methoxy group). This specific substitution pattern is increasingly utilized to modulate metabolic stability, solubility, and atropisomeric selectivity in drug candidates, particularly in the development of kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of its reactivity, synthetic utility, and handling protocols, designed for researchers requiring precise control over aromatic functionalization.[1]

Part 1: Chemical Profile & Strategic Utility

Structural Properties

The molecule features a primary amine flanked by a methyl group at the ortho position (C2) and a methoxy group at the meta position (C3).[1] The second methyl group at C5 completes the "xylidine" core.[1]

| Property | Data |

| IUPAC Name | 3-Methoxy-2,5-dimethylaniline |

| CAS Number | 102440-04-0 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Off-white to pale brown solid/oil (purity dependent) |

| Electronic Character | Electron-rich (activated); π-excessive |

| Steric Profile | Moderate ortho-hindrance (C2-Me); meta-obstruction (C3-OMe, C5-Me) |

The "Magic Methyl" & Metabolic Stability

In drug design, the 2,5-dimethyl substitution pattern serves two critical functions:

-

Conformational Locking: The C2-methyl group restricts rotation around the C(aryl)-N bond, favoring specific conformers that may enhance binding affinity to protein pockets (e.g., ATP-binding sites in kinases).[1]

-

Metabolic Blockade: The methyl groups at C2 and C5, combined with the methoxy at C3, effectively block the most reactive sites for Cytochrome P450-mediated oxidation, significantly extending the half-life of the parent drug.[1]

Part 2: Synthetic Pathways & Reactivity[1]

Reactivity Map & Regioselectivity

The presence of the amino group (strongly activating, o,p-director) and the methoxy group (activating, o,p-director) creates a complex electronic landscape.

-

Electrophilic Aromatic Substitution (EAS): The C4 and C6 positions are the primary sites for functionalization.[1]

-

C4 Position: Activated by the C3-OMe (ortho) and C1-NH₂ (para).[1] However, it is sterically crowded between the C3-OMe and C5-Me groups.[1]

-

C6 Position: Activated by the C1-NH₂ (ortho) and C3-OMe (para).[1] It is flanked by C1-NH₂ and C5-Me.[1]

-

Outcome: Substitution typically favors C6 for bulky electrophiles due to the slightly lower steric penalty compared to the "buttressed" C4 pocket.[1]

-

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the core transformations accessible from 3-Methoxy-2,5-dimethylaniline.

Figure 1: Divergent Synthetic Utility. The aniline serves as a linchpin for accessing indoles, biaryls, and heterocyclic cores.

Part 3: Experimental Protocols

Protocol A: Optimized Sandmeyer Iodination

Converting the aniline to an aryl iodide is a critical step for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

Rationale: The electron-rich nature of the ring stabilizes the diazonium intermediate, but the steric bulk at C2 requires vigorous stirring and precise temperature control to prevent side reactions (e.g., phenol formation).

Materials:

-

3-Methoxy-2,5-dimethylaniline (10 mmol)

-

HCl (conc., 6 M)

-

Sodium Nitrite (NaNO₂, 1.1 equiv)

-

Potassium Iodide (KI, 2.5 equiv)

-

Urea (quencher)[1]

Step-by-Step Procedure:

-

Diazotization: Suspend the aniline (1.51 g, 10 mmol) in 6 M HCl (15 mL) at 0°C. The suspension may be thick; mechanical stirring is recommended.

-

Add NaNO₂ (760 mg in 3 mL H₂O) dropwise over 15 minutes, maintaining internal temperature < 5°C. The solution should turn clear/yellow. Stir for 20 min.

-

Quenching: Add urea (100 mg) to destroy excess nitrous acid (check with starch-iodide paper; it should remain white).

-

Iodination: Pour the cold diazonium solution slowly into a stirred solution of KI (4.15 g) in H₂O (15 mL) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure N₂ evolution is complete.

-

Workup: Extract with EtOAc (3x). Wash organic layer with saturated Na₂S₂O₃ (to remove iodine), NaHCO₃, and brine.[1] Dry over MgSO₄.[1][2]

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5). Expect a pale yellow oil/solid.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Used to attach the aniline to a heteroaryl halide (e.g., 4-chloropyrimidine) for kinase inhibitor synthesis.[1]

Rationale: The C2-methyl group creates steric hindrance.[1] Standard ligands (e.g., PPh₃) often fail.[1] Bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) are mandatory to facilitate the oxidative addition and reductive elimination steps.

Conditions:

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: XPhos (4 mol%)[1]

-

Base: Cs₂CO₃ (1.4 equiv) - preferred over NaOtBu to prevent functional group interference.[1]

-

Solvent: 1,4-Dioxane (anhydrous), 100°C.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 3-methoxy-2,5-dimethylaniline moiety mimics the binding mode of the "tail" section of several EGFR and VEGFR inhibitors.

-

Binding Mode: The aniline NH acts as a hydrogen bond donor to the hinge region of the kinase.[1]

-

Hydrophobic Pocket: The 2,5-dimethyl groups fill the hydrophobic pocket adjacent to the gatekeeper residue, often improving selectivity against off-target kinases.

Indole Synthesis (Fischer Method)

Reaction with cyclic ketones via the Fischer Indole synthesis yields tricyclic structures.[1]

-

Regiochemistry: Cyclization can theoretically occur at C2 or C6.[1] Since C2 is blocked by a methyl group, cyclization is forced to occur at C6 .[1]

-

Product: Reaction with pyruvate derivatives yields 4,7-dimethyl-5-methoxyindole-2-carboxylates , a rare substitution pattern difficult to access via other means.

Part 5: Safety & Handling

Toxicity Profile (Xylidine Class)

As a derivative of xylidine, 3-methoxy-2,5-dimethylaniline must be handled with extreme caution .

-

Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[1]

-

Target Organs: Blood (Methemoglobinemia), Liver, Kidneys.[1]

-

Carcinogenicity: Xylidines are suspected carcinogens (IARC Group 2B/3).[1]

Storage & Stability[1]

-

Oxidation Sensitivity: The electron-rich ring makes the compound susceptible to air oxidation (turning dark brown/black).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless controlled reaction is intended).[1]

References

-

PubChem Compound Summary. 3-Methoxy-2,5-dimethylaniline (CID 12830398).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Organic Syntheses. General Procedures for Sandmeyer Reactions and Buchwald-Hartwig Couplings. (Adapted methodologies for substituted anilines).[1][2][3][4][5] [Link]

Sources

- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 4. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

The Emerging Potential of 3-Methoxy-2,5-dimethylaniline in Medicinal Chemistry: A Technical Guide

Abstract

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a vast array of therapeutic agents. This technical guide delves into the untapped potential of 3-Methoxy-2,5-dimethylaniline as a valuable building block in drug discovery. While direct pharmacological data on this specific molecule is nascent, its structural features—a strategically positioned methoxy group and two methyl groups on an aniline core—present compelling opportunities for the design of novel bioactive compounds. This document will explore its potential applications by examining structurally related compounds, proposing synthetic strategies, and outlining potential therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

Introduction: The Strategic Value of Substituted Anilines in Drug Design

The aniline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its enduring prevalence stems from its synthetic tractability and its ability to engage in key interactions with biological targets. However, the use of simple anilines can be fraught with challenges, including metabolic instability and potential toxicity.[1][2][3] Consequently, the strategic substitution of the aniline ring is a critical aspect of modern drug design, aiming to fine-tune a compound's pharmacological properties, enhance efficacy, and mitigate adverse effects.[1]

3-Methoxy-2,5-dimethylaniline emerges as a promising, yet underexplored, building block in this context. Its unique substitution pattern offers a confluence of electronic and steric properties that can be exploited to achieve desired biological activities and pharmacokinetic profiles. This guide will illuminate the potential of this versatile intermediate.

Physicochemical Properties and Synthetic Versatility

3-Methoxy-2,5-dimethylaniline, with the chemical formula C₉H₁₃NO, is a substituted aniline derivative that serves as a versatile chemical intermediate in organic synthesis.[4] The presence of both an amine and a methoxy functional group on the aromatic ring makes this compound a suitable substrate for various chemical transformations.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| IUPAC Name | 3-methoxy-2,5-dimethylaniline |

The amine group provides a nucleophilic handle for a wide range of reactions, including amide bond formation, sulfonylation, and N-alkylation, which are fundamental transformations in the synthesis of bioactive molecules. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and participate in hydrogen bonding with biological targets. The methyl groups provide steric bulk, which can be leveraged to control molecular conformation and enhance selectivity for specific protein isoforms.

Potential Therapeutic Applications: Insights from Structurally Related Compounds

While specific biological activity for 3-Methoxy-2,5-dimethylaniline is not extensively documented, the pharmacological profiles of structurally analogous compounds provide a strong rationale for its exploration in several therapeutic areas.

Oncology: A Scaffold for Kinase Inhibitors and Cytotoxic Agents

The substituted aniline core is a common feature in many kinase inhibitors. The anilino-quinazoline and anilino-pyrimidine scaffolds, for instance, are central to the design of numerous FDA-approved drugs targeting protein kinases. The 3-methoxy-2,5-dimethylphenyl moiety could serve as a novel "warhead" to occupy the hydrophobic pocket of the ATP-binding site in various kinases.

Furthermore, a derivative of neocryptolepine, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), which shares a methoxy-dimethyl substituted aromatic ring, has demonstrated significant cytotoxic effects in colorectal cancer cells.[5][6] This compound was found to inhibit the proliferation of HCT116 and Caco-2 cells, induce apoptosis, and block the cell cycle in the G2/M phase by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6] This suggests that incorporating the 3-methoxy-2,5-dimethylaniline scaffold into heterocyclic systems could yield potent anti-cancer agents.

}

Caption: Proposed mechanism of action for MMNC, a structural analog.Central Nervous System (CNS) Disorders: Modulators of Serotonin Receptors

Derivatives of 2,5-dimethoxyphenylpiperidines have been identified as a novel class of selective serotonin 5-HT2A receptor agonists.[7] These compounds are being investigated for their potential therapeutic effects in psychiatric disorders such as depression, anxiety, and substance abuse disorder.[7] The substitution pattern of 3-Methoxy-2,5-dimethylaniline makes it an attractive starting material for the synthesis of novel CNS-active agents targeting serotonergic pathways. The methoxy and methyl groups can be strategically positioned to optimize receptor binding and selectivity.

Antimicrobial and Antioxidant Agents

Aniline derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[8] Schiff bases derived from substituted anilines have shown promising results in this regard.[9] The electronic properties conferred by the methoxy group in 3-Methoxy-2,5-dimethylaniline could contribute to the radical scavenging activity of its derivatives, making them potential candidates for conditions associated with oxidative stress.

Synthetic Strategies and Experimental Protocols

The synthetic utility of 3-Methoxy-2,5-dimethylaniline lies in its ability to participate in a variety of chemical transformations. One powerful approach for the rapid generation of molecular diversity is through multicomponent reactions (MCRs).[10][11]

Proposed Synthesis of a Bioactive Scaffold via a Multicomponent Reaction

A hypothetical three-component reaction involving 3-Methoxy-2,5-dimethylaniline, an aldehyde, and a β-ketoester could lead to the formation of a dihydropyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.

}

Caption: A conceptual workflow for a multicomponent reaction.Experimental Protocol: Synthesis of an Amide Derivative

This protocol outlines a general procedure for the acylation of 3-Methoxy-2,5-dimethylaniline to form an amide derivative, a common step in the synthesis of many pharmaceutical compounds.

Materials:

-

3-Methoxy-2,5-dimethylaniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Acetyl chloride (or other desired acyl chloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-Methoxy-2,5-dimethylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Structure-Activity Relationship (SAR) and In Silico Modeling

The rational design of potent and selective drug candidates requires a thorough understanding of the structure-activity relationship (SAR). For derivatives of 3-Methoxy-2,5-dimethylaniline, a systematic exploration of substitutions on the aniline nitrogen and the aromatic ring is warranted.

}

Caption: Logical flow for SAR studies.In silico modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding modes of 3-Methoxy-2,5-dimethylaniline derivatives to their biological targets and to guide the design of more potent analogs.

Conclusion and Future Directions

3-Methoxy-2,5-dimethylaniline represents a promising and underutilized building block in medicinal chemistry. Its unique substitution pattern offers a compelling starting point for the design of novel therapeutic agents across various disease areas, including oncology, CNS disorders, and infectious diseases. The synthetic tractability of this compound, particularly its suitability for multicomponent reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Future research should focus on the synthesis and biological evaluation of a wide range of derivatives of 3-Methoxy-2,5-dimethylaniline. Elucidation of the SAR for different biological targets will be crucial for optimizing the potency and selectivity of these novel compounds. As our understanding of the therapeutic potential of this scaffold grows, 3-Methoxy-2,5-dimethylaniline is poised to become a valuable tool in the armamentarium of medicinal chemists.

References

-

MySkinRecipes. (n.d.). 3-Methoxy-2,6-dimethylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Dimethylaniline in Modern Chemical Synthesis. Retrieved from [Link]

-

Leth-Petersen, S., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Retrieved from [Link]

-

MDPI. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. Retrieved from [Link]

-

Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylaniline. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules. Retrieved from [Link]

-

PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.

-

PMC. (n.d.). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis: Dihydropyridopyrazole Analogues of Podophyllotoxin. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

-

White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. news.umich.edu [news.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis: Dihydropyridopyrazole Analogues of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of substituted anilines

Title: The Aniline Scaffold: From Industrial Dyes to Precision Kinase Inhibitors Subtitle: A Technical Analysis of Discovery, Synthetic Evolution, and Pharmacological Application

Executive Summary

This technical guide examines the trajectory of substituted anilines (

Historical Genesis: The Coal Tar Revolution

The discovery of aniline is a case study in simultaneous discovery and nomenclature convergence, driven by the 19th-century obsession with indigo and coal tar.

-

1826 (Crystallin): Otto Unverdorben isolated a basic oil from the destructive distillation of indigo, naming it Crystallin due to its ability to form crystalline salts with acids.

-

1834 (Kyanol): Friedlieb Runge identified a substance in coal tar that turned blue upon treatment with chloride of lime, naming it Kyanol.[1]

-